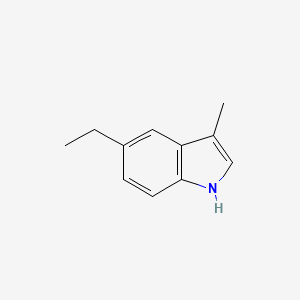
1,1'-Carbonylbis(aziridine-2-carbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,1'-Carbonilbis(aziridina-2-carbonitrilo) es un compuesto que presenta dos anillos de aziridina conectados por un grupo carbonilo. Las aziridinas son anillos de tres miembros que contienen nitrógeno, conocidos por su alta energía de tensión y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,1'-Carbonilbis(aziridina-2-carbonitrilo) típicamente involucra la reacción de aziridina-2-carbonitrilo con un agente carbonilante. Un método común es la reacción de aziridina-2-carbonitrilo con fosgeno o trifosgeno bajo condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente inerte como diclorometano a bajas temperaturas para evitar la descomposición de los anillos de aziridina.
Métodos de Producción Industrial
La producción industrial de 1,1'-Carbonilbis(aziridina-2-carbonitrilo) puede involucrar procesos de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, minimizando el riesgo de reacciones secundarias y maximizando la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,1'-Carbonilbis(aziridina-2-carbonitrilo) experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Apertura de Anillo Nucleofílico: Los anillos de aziridina pueden abrirse por nucleófilos como aminas, alcoholes y tioles, conduciendo a la formación de varios productos sustituidos.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes debido a la estabilidad del grupo carbonilo.
Reacciones de Sustitución: Los anillos de aziridina pueden participar en reacciones de sustitución, particularmente con electrófilos.
Reactivos y Condiciones Comunes
Nucleófilos: Aminas, alcoholes, tioles
Disolventes: Diclorometano, tetrahidrofurano
Catalizadores: Ácidos de Lewis como el trifluoruro de boro
Productos Principales
Los productos principales de estas reacciones dependen del nucleófilo específico y las condiciones de reacción utilizadas. Por ejemplo, la reacción con un nucleófilo de amina típicamente produce un producto de amina sustituido con el anillo de aziridina abierto.
Aplicaciones Científicas De Investigación
El 1,1'-Carbonilbis(aziridina-2-carbonitrilo) tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas bioactivas, incluyendo agentes anticancerígenos e inhibidores enzimáticos.
Ciencia de Materiales: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su capacidad de sufrir reacciones de polimerización y reticulación.
Investigación Biológica: La reactividad del compuesto con nucleófilos lo hace útil en el estudio de modificaciones e interacciones de proteínas.
Aplicaciones Industriales: Se emplea en la producción de productos químicos especiales e intermedios para diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 1,1'-Carbonilbis(aziridina-2-carbonitrilo) involucra la alta energía de tensión de los anillos de aziridina, lo que los hace altamente reactivos hacia los nucleófilos. El compuesto puede alquilatar sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a modificaciones que pueden afectar su función. Esta reactividad es particularmente útil en el desarrollo de inhibidores enzimáticos y otros compuestos bioactivos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido aziridina-2-carboxílico: Similar en estructura pero carece del grupo carbonilo que conecta dos anillos de aziridina.
Aziridina-2-carboxamida: Contiene un grupo amida en lugar de un grupo carbonilo.
Aziridina-2-carboxilato: Presenta un grupo carboxilato en lugar del grupo carbonilo.
Singularidad
El 1,1'-Carbonilbis(aziridina-2-carbonitrilo) es único debido a la presencia de dos anillos de aziridina conectados por un grupo carbonilo, lo que confiere una reactividad distinta y un potencial para diversas aplicaciones. La capacidad del compuesto para sufrir reacciones de apertura de anillo nucleofílico y su alta energía de tensión lo hacen particularmente valioso en la química sintética y la ciencia de materiales.
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
1-(2-cyanoaziridine-1-carbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c8-1-5-3-10(5)7(12)11-4-6(11)2-9/h5-6H,3-4H2 |
Clave InChI |
QBFATIRWFMMXHO-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1C(=O)N2CC2C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)



![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)

![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
